4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-
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Overview
Description
4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo- is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo- involves several steps. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazolidinone ring . Industrial production methods often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogens or other leaving groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microbes and cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
4-Thiazolidinone derivatives: Known for their antimicrobial and anticancer activities.
Thiazole derivatives: Exhibit diverse biological activities, including antioxidant, analgesic, and anti-inflammatory properties.
Indole derivatives: Studied for their potential therapeutic applications in various diseases
Properties
Molecular Formula |
C26H26N2OS2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(E,4E)-1-phenyl-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N2OS2/c1-5-28-24(29)23(31-25(28)30)19(18-12-7-6-8-13-18)14-11-17-22-26(2,3)20-15-9-10-16-21(20)27(22)4/h6-17H,5H2,1-4H3/b14-11+,22-17+,23-19+ |
InChI Key |
UMXJEPRTNZRTIW-QGNRYMCXSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C(/C=C/C=C/2\C(C3=CC=CC=C3N2C)(C)C)\C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C(C=CC=C2C(C3=CC=CC=C3N2C)(C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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